

Vidofludimus: A Targeted DHODH Inhibitor with Selective Nuclear Receptor Cross-Reactivity

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Compound of Interest

Compound Name: Vidofludimus

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A detailed guide for researchers on the cross-reactivity profile of **Vidofludimus**, highlighting its dual mechanism of action as a selective DHODH inhibitor and an activator of specific nuclear receptors. This report synthesizes preclinical data to offer a comparative analysis of its off-target binding profile.

Vidofludimus (IMU-838) is an investigational small molecule drug primarily developed as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This targeted mechanism is central to its anti-inflammatory and anti-viral effects, as it selectively affects highly metabolically active immune cells.[2][4] Unlike first-generation DHODH inhibitors such as teriflunomide, **Vidofludimus** is noted for its high selectivity and lack of off-target effects on kinases, which is believed to contribute to its favorable safety and tolerability profile observed in clinical trials.[1][5][6][7]

Recent preclinical investigations have unveiled a second, distinct mechanism of action for **Vidofludimus**, revealing its ability to selectively interact with and activate specific members of the nuclear receptor superfamily. This guide provides a comprehensive comparison of **Vidofludimus**'s activity across various nuclear receptors, supported by experimental data and detailed methodologies.

Comparative Analysis of Nuclear Receptor Activity

Preclinical screening has demonstrated that **Vidofludimus** possesses a highly selective profile for nuclear receptors. Its activity is not a broad off-target effect but is specific to the Nuclear

Receptor Related 1 (Nurr1) and the Farnesoid X Receptor (FXR).^{[8][9][10]} Notably, **Vidofludimus** showed no significant interaction with a wide panel of other nuclear receptors.^[8]

The quantitative data on **Vidofludimus**'s interaction with nuclear receptors is summarized in the table below.

Nuclear Receptor Target	Assay Type	Result	Activity (EC50)	Reference
Nurr1 (NR4A2)	Reporter Gene Assays	Potent Activator	Not specified	^{[9][10][11]}
FXR	AlphaScreen Assay	Selective Activator	~450 nM	^[8]
PPAR α , PPAR δ , PPAR γ	AlphaScreen Assay	No significant impact	-	^[8]
RAR α , RAR β	AlphaScreen Assay	No significant impact	-	^[8]
RXR α	AlphaScreen Assay	No significant impact	-	^[8]
LXR α	AlphaScreen Assay	No significant impact	-	^[8]
AR	AlphaScreen Assay	No significant impact	-	^[8]
ER	AlphaScreen Assay	No significant impact	-	^[8]
PXR	AlphaScreen Assay	No significant impact	-	^[8]
CAR	AlphaScreen Assay	No significant impact	-	^[8]
Nur77, NOR-1	Not specified	Selective over these	-	^[10]

Key Findings

- **Dual Mechanism of Action:** **Vidofludimus** is not only a DHODH inhibitor but also a potent, first-in-class activator of the neuroprotective transcription factor Nurr1.[4][9][10][12][13] This dual activity is believed to contribute to its combined anti-inflammatory and direct neuroprotective properties, particularly relevant for its development in treating multiple sclerosis.[4][12]
- **High Selectivity:** The activity of **Vidofludimus** is highly selective. It preferentially activates Nurr1 over the closely related receptors Nur77 and NOR-1.[10]
- **FXR Modulation:** Independent studies have identified **Vidofludimus** as a selective modulator of FXR, with a potent EC50 of approximately 450 nM.[8] This interaction was shown to produce therapeutic effects in a preclinical model of colitis in an FXR-dependent manner.[8][14]
- **No Broad Cross-Reactivity:** A screening panel demonstrated no significant agonistic activity against a range of other key nuclear receptors, including PPARs, RARs, RXR, LXR, and steroid hormone receptors (AR, ER), underscoring its specific off-target profile.[8]

Experimental Protocols

The findings on **Vidofludimus**'s nuclear receptor cross-reactivity are based on established biochemical and cell-based assays.

Nuclear Receptor Selectivity Screening (AlphaScreen)

The selectivity of **Vidofludimus** against a panel of nuclear receptors (FXR, PPARs, RARs, etc.) was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

- **Principle:** This assay measures the ability of a compound to modulate the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide.
- **Reagents:** Glutathione S-transferase (GST)-tagged nuclear receptor LBD, biotinylated coactivator peptide (containing the LXXLL motif), Glutathione-donor beads, and Streptavidin-acceptor beads.

- Procedure:
 - The GST-tagged LBD is incubated with **Vidofludimus** at various concentrations.
 - The biotinylated coactivator peptide is added to the mixture.
 - Glutathione-donor and Streptavidin-acceptor beads are added. In the presence of an agonist, the LBD undergoes a conformational change, recruiting the coactivator peptide. This brings the donor and acceptor beads into close proximity.
 - Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
 - The strength of the signal is proportional to the extent of receptor-coactivator interaction. Data is used to calculate an EC50 value for agonists.

Nurr1 Functional Activity (Reporter Gene Assay)

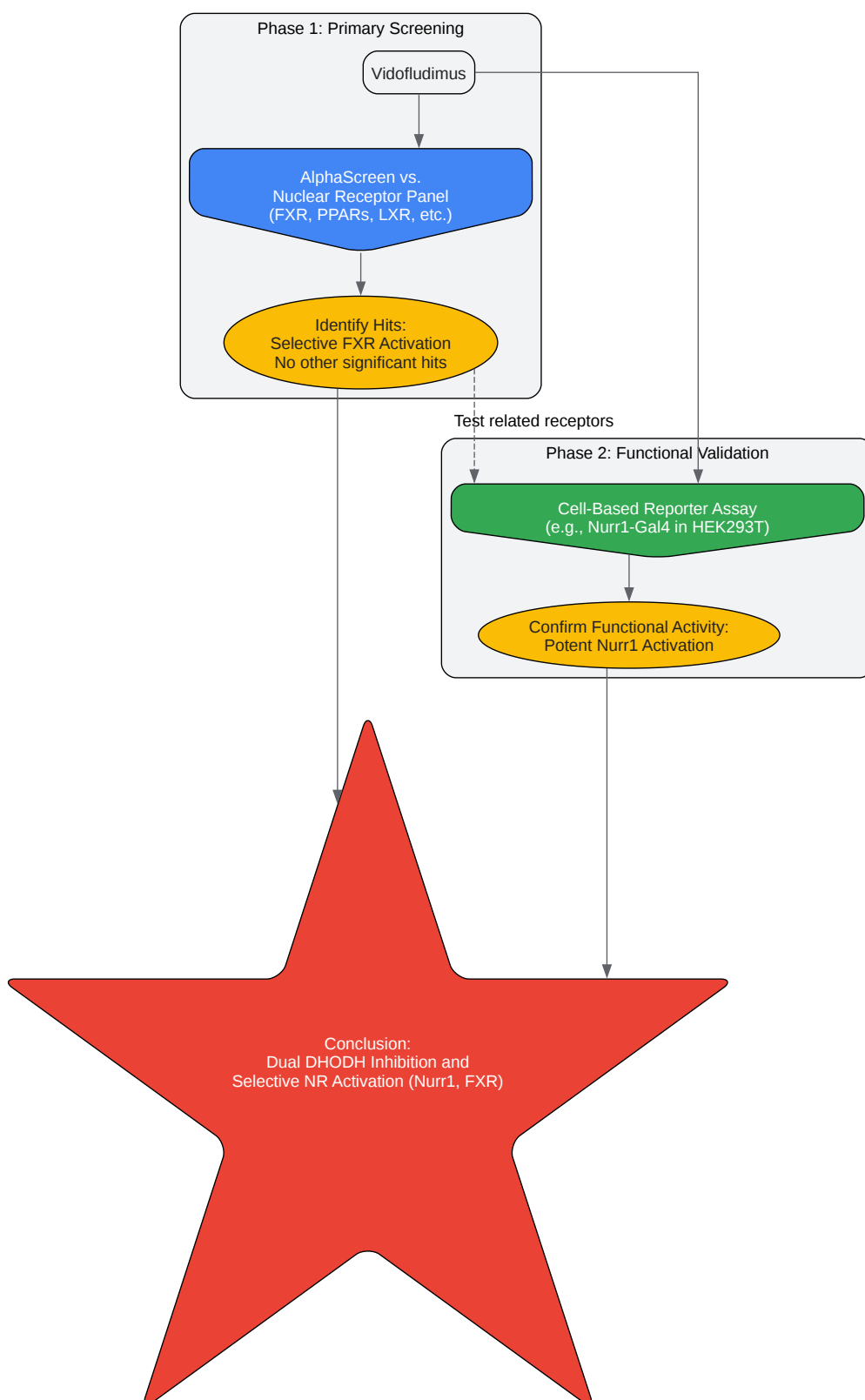
The functional activation of Nurr1 by **Vidofludimus** was confirmed using cell-based hybrid reporter gene assays.

- Principle: This assay measures the ability of a compound to activate a transcription factor (Nurr1), which then drives the expression of a reporter gene (e.g., luciferase).
- Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfectability and low endogenous nuclear receptor expression.
- Procedure:
 - HEK293T cells are transiently transfected with two plasmids:
 1. An expression vector for a fusion protein, typically the Gal4 DNA-binding domain fused to the Nurr1 LBD.
 2. A reporter plasmid containing a promoter with Gal4 upstream activating sequences (UAS) that drives the expression of the luciferase gene.
 - Transfected cells are then treated with **Vidofludimus** at various concentrations.

- If **Vidofludimus** activates the Nurr1 LBD, the fusion protein binds to the UAS and initiates transcription of the luciferase gene.
- Cells are lysed, and luciferase activity is measured using a luminometer. The resulting luminescence is a quantitative measure of Nurr1 activation.

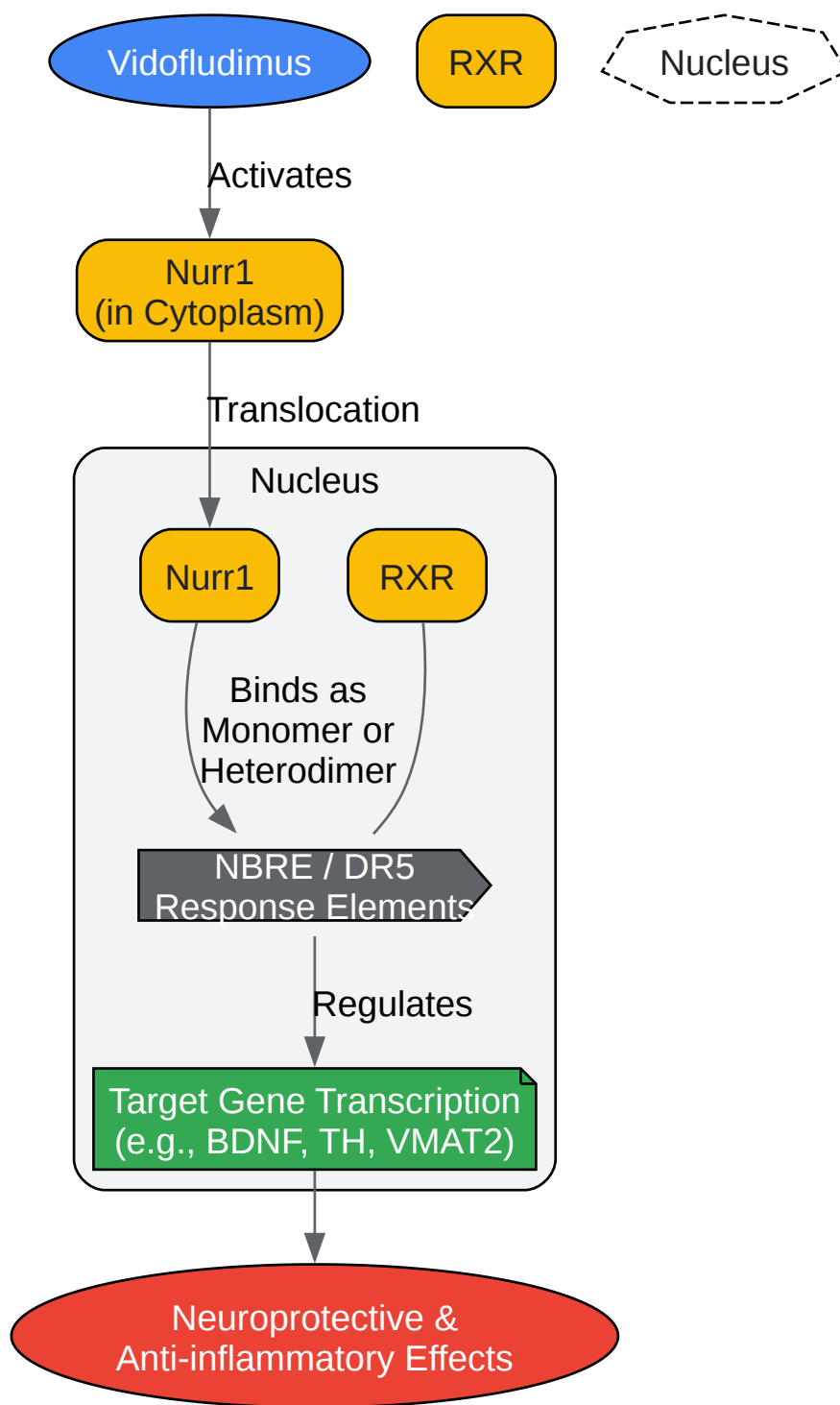
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing nuclear receptor cross-reactivity and the signaling pathway of Nurr1, a key nuclear receptor target of **Vidofludimus**.



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Workflow for Nuclear Receptor Cross-Reactivity Screening.



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*Simplified Signaling Pathway of Nurr1 Activation by **Vidofludimus**.*

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